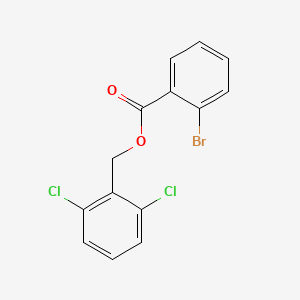

2,6-dichlorobenzyl 2-bromobenzoate

Description

2,6-Dichlorobenzyl 2-bromobenzoate is a halogenated aromatic ester characterized by a 2,6-dichlorobenzyl group and a 2-bromobenzoate moiety. This compound is synthesized via esterification reactions involving 2,6-dichlorobenzyl bromide, a highly reactive alkylating agent . Its structural features—specifically the electron-withdrawing chlorine atoms at the 2- and 6-positions of the benzyl group and the bromine atom at the 2-position of the benzoate—impart unique chemical properties, including enhanced reactivity in nucleophilic substitutions and increased lipophilicity .

Applications of this compound are primarily in pharmaceutical synthesis. For example, 2,6-dichlorobenzyl bromide (a key precursor) is utilized in the preparation of epoxide hydrolase inhibitors and anti-HIV drugs based on diaryltriazine (DATA) analogues . Additionally, its esters, such as leucovorin di(2,6-dichlorobenzyl) ester, demonstrate high solubility in organic solvents, making them valuable in drug delivery systems .

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrCl2O2/c15-11-5-2-1-4-9(11)14(18)19-8-10-12(16)6-3-7-13(10)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBXCKDIXVBEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Properties of 2,6-Dichlorobenzyl 2-Bromobenzoate and Analogues

Reactivity in Esterification

- 2,6-Dichlorobenzyl bromide exhibits superior reactivity compared to benzyl chloride or 2-chlorobenzyl chloride (2-CBC). For instance, esterification with folic acid using 2,6-dichlorobenzyl bromide proceeds rapidly and without side reactions (e.g., pteridine alkylation), unlike reactions with benzyl chloride .

- However, in N-alkylation reactions (e.g., with indazole derivatives), excess 2,6-dichlorobenzyl bromide can lead to reduced yields due to competing side reactions, highlighting context-dependent limitations .

Positional Isomerism Effects

- Compounds like 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (chlorines at 2,4-positions) demonstrate how substituent positioning alters electronic and steric properties. The 2,6-dichloro configuration in 2,6-dichlorobenzyl derivatives enhances steric hindrance and electron withdrawal, favoring specific reaction pathways .

- Methyl 4,6-dibromobenzoate (bromines at 4,6-positions) shows distinct reactivity compared to methyl 2,6-dibromobenzoate, underscoring the role of halogen placement in directing substitution reactions .

Key Takeaways

- Reactivity : 2,6-Dichlorobenzyl derivatives are highly reactive in esterification but require optimization in alkylation to avoid yield losses.

- Structure-Activity Relationships : Halogen type (Br, Cl, F) and positional isomerism significantly influence physicochemical and biological properties.

- Applications : The compound’s lipophilicity and synthetic versatility make it indispensable in pharmaceutical and organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.